MFCD07189685

Description

MFCD07189685 is a chemical compound with a molecular formula inferred to be C₉H₁₀N₂O₂ based on structural analogs (e.g., CAS 102562-86-7, MDL: MFCD07186292) . It belongs to the class of heterocyclic organic compounds, characterized by a pyridine or benzamide backbone with functional groups such as trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents. Key properties include:

Properties

Molecular Formula |

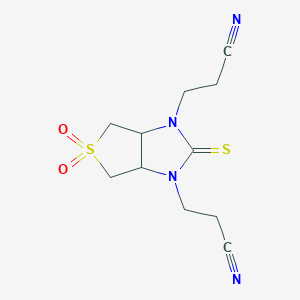

C11H14N4O2S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile |

InChI |

InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2 |

InChI Key |

WTAMTWDPQPVWJH-UHFFFAOYSA-N |

SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189685 typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD07189685 can undergo various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary am

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural homology with MFCD07189685, differing primarily in substituents or backbone modifications:

Similarity Score Methodology : Scores were calculated using Tanimoto coefficients based on 2D molecular fingerprints, as described in virtual screening protocols .

Functional Analogs

Compounds with overlapping applications in catalysis or medicinal chemistry:

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.